molecular formula C16H19NO2S B11994283 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide

2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B11994283
M. Wt: 289.4 g/mol
InChI Key: FRAXBCRCAPONMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO2S and a molecular weight of approximately 289.4 g/mol . This compound belongs to the benzenesulfonamide class, which are significant intermediates in chemical synthesis and are widely investigated for their diverse biological properties . While research on this specific isomer is ongoing, benzenesulfonamide derivatives are recognized as privileged scaffolds in medicinal chemistry. Structurally related compounds have demonstrated notable antimicrobial activity in scientific studies, making the benzenesulfonamide core a valuable template for developing new antimicrobial agents . Furthermore, benzenesulfonamide-containing molecules are explored as key components in drug discovery projects targeting various diseases . For instance, some benzenesulfonamide derivatives have been designed and synthesized as potent inhibitors of the HIV-1 Capsid protein, showcasing the potential of this chemical class in antiviral research . This product is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)17-20(18,19)16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3

InChI Key

FRAXBCRCAPONMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2,4,6-Trimethyl-N-(4-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups and the 4-methylphenyl group contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide, emphasizing differences in substituents, physicochemical properties, and biological activities.

Compound Name Substituent on N-Aryl Group Molecular Formula Molecular Weight Key Properties/Activities References
2,4,6-Trimethyl-N-(4-methylphenyl)benzenesulfonamide 4-Methylphenyl C₁₆H₁₉NO₂S 289.39 Reference compound; synthetic intermediate, potential enzyme modulator (theoretical) N/A
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) 3-(Trifluoromethyl)phenyl C₁₆H₁₅F₃NO₂S 342.35 PLC activator; enhances calcium influx in vascular smooth muscle cells; IC₅₀ ~10–25 μM
2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide 4-(Trifluoromethyl)benzyl C₁₇H₁₈F₃NO₂S 357.39 Structural analog with enhanced lipophilicity; uncharacterized biological activity
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide Propargyl (prop-2-yn-1-yl) C₁₂H₁₃NO₂S 235.30 High-yield synthesis (93%); alkyne functional group for click chemistry applications
2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 5-Methylisoxazol-3-yl C₁₄H₁₆N₂O₃S 292.35 Heterocyclic substituent; potential antimicrobial or anti-inflammatory activity (theoretical)
MP-A08 Bis-sulfonamide with iminomethylphenyl linkage C₂₆H₂₅N₃O₄S₂ 515.62 Dual SphK1/2 inhibitor (Ki = 27 μM for SphK1, 7 μM for SphK2); ATP-competitive

Structural and Electronic Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethyl (-CF₃) group in m-3M3FBS (electron-withdrawing) enhances electrophilicity and binding to phospholipase C (PLC), compared to the electron-donating methyl (-CH₃) group in the reference compound .
    • The propargyl group in 2,4,6-trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide introduces sp-hybridized carbon, enabling click chemistry modifications .

Biological Activity

2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential clinical applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a trimethyl-substituted aromatic ring and a para-methylphenyl moiety. The structure can influence its interaction with biological targets, enhancing its pharmacological properties.

The mechanism of action of 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide primarily involves:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly relevant in the inhibition of carbonic anhydrases (CAs), which are important in various physiological processes and disease states.
  • Cellular Uptake : The compound's hydrophobic nature due to the methyl and benzyl groups enhances its cellular uptake, facilitating its action within target cells.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties:

  • Inhibition of Bacterial Growth : It has demonstrated strong inhibitory effects against various bacterial strains. For example, it showed an 80.69% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL .
  • Anti-biofilm Activity : The compound also exhibited notable anti-biofilm activity against Klebsiella pneumoniae, with inhibition rates of up to 79.46% .

Anticancer Activity

The compound has shown promising results in cancer research:

  • Induction of Apoptosis : In studies involving breast cancer cell lines (MDA-MB-231), treatment with derivatives of this compound resulted in a significant increase in apoptotic cells, indicating potential as an anticancer agent .
  • Mechanistic Insights : The ability to induce apoptosis was associated with increased annexin V-FITC positivity, suggesting effective targeting of apoptotic pathways .

Case Studies and Research Findings

StudyFocusKey Findings
Enzyme InhibitionIC50 values for CA IX ranged from 10.93 to 25.06 nM; significant selectivity over CA II.
Antimicrobial Activity80.69% inhibition against S. aureus; effective anti-biofilm activity against K. pneumoniae.
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; significant increase in annexin V-FITC positive cells.

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound possesses favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution followed by acylation. Key steps include:

  • Reacting a trimethylbenzenesulfonyl chloride derivative with 4-methylaniline under controlled temperature (40–60°C) in aprotic solvents like dichloromethane .
  • Optimizing reaction conditions (e.g., catalyst use, such as triethylamine, to enhance selectivity and yield) .
  • Purification via column chromatography or recrystallization, monitored by TLC and NMR for structural confirmation .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • X-ray crystallography (using SHELX programs for refinement) to determine bond lengths, angles, and 3D arrangement .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • Mass spectrometry for molecular weight validation .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₁₈H₂₁NO₂S (exact mass: 315.13 g/mol) .
  • Melting point : ~114–118°C (varies with purity) .
  • Solubility : Low in water; soluble in DMSO, dichloromethane, and THF .
  • Thermal stability : Assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the compound affect calcium influx in vascular smooth muscle cells under inflammatory conditions?

In LPS-treated arterial models, the compound (analogous to m-3M3FBS) increases intracellular and extracellular calcium influx via PLC activation. This enhances vascular reactivity by:

  • Elevating cytosolic Ca²⁺, which strengthens α1-adrenergic receptor-mediated contractions .
  • Counteracting LPS-induced vasodilation by restoring Ca²⁺-dependent contractility .
  • Experimental validation uses perfusion pressure measurements and calcium imaging in isolated arteries .

Q. What experimental approaches analyze its effects on vascular reactivity in LPS-treated models?

  • Concentration-response curves (CRCs) : Quantify Emax (maximum effect) and pD₂ (negative log EC₅₀) for agonists like phenylephrine .
  • Calcium depletion/repletion protocols : Differentiate intra- vs. extracellular Ca²⁺ contributions using Ca²⁺-free Krebs solutions .
  • Pharmacological inhibitors : Test PLC or NOS involvement (e.g., U73122 for PLC, L-NAME for NOS) .

Q. How do researchers resolve contradictions in pharmacological data across experimental setups?

Discrepancies (e.g., variable EC₅₀ values) are addressed by:

  • Standardizing tissue preparation protocols (e.g., artery pre-treatment duration with LPS) .
  • Validating receptor reserve via irreversible antagonists (e.g., phenoxybenzamine) to assess spare receptors .
  • Cross-referencing in vitro assays (e.g., PLC activity) with functional studies to confirm mechanistic consistency .

Q. What challenges arise in optimizing reaction conditions for synthesizing derivatives with enhanced activity?

Key challenges include:

  • Steric hindrance : Bulky substituents on the sulfonamide or aryl groups reduce reaction efficiency, requiring tailored catalysts (e.g., DMAP) .
  • Byproduct formation : Competing reactions (e.g., over-acylation) necessitate precise stoichiometry and temperature control .
  • Purity requirements : High-performance liquid chromatography (HPLC) is critical for isolating bioactive derivatives .

Methodological Notes

  • Structural refinement : Use SHELXL for crystallographic data to resolve disorder or twinning issues .
  • Data interpretation : Compare CRCs with statistical tools (e.g., ANOVA for Emax/EC₅₀ differences) .
  • Synthetic troubleshooting : Monitor reactions in real-time with FTIR to detect intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.